5-(3-Hydroxypropyl)-7-methoxybenzofuran
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Overview
Description
5-(3-Hydroxypropyl)-7-methoxybenzofuran is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxypropyl)-7-methoxybenzofuran typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Methoxylation: The methoxy group is introduced via methylation using methyl iodide and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxypropyl)-7-methoxybenzofuran undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-(3-Carboxypropyl)-7-methoxybenzofuran.
Reduction: 5-(3-Hydroxypropyl)-7-methoxydihydrobenzofuran.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Hydroxypropyl)-7-methoxybenzofuran has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxypropyl)-7-methoxybenzofuran involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The methoxy group can participate in hydrophobic interactions, further stabilizing the compound’s interaction with its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-(3-Hydroxypropyl)-benzofuran:
7-Methoxybenzofuran: Lacks the hydroxypropyl group, which may affect its biological activity.
5-(3-Hydroxypropyl)-7-ethoxybenzofuran: Similar structure but with an ethoxy group instead of a methoxy group, which may alter its chemical properties.
Uniqueness
5-(3-Hydroxypropyl)-7-methoxybenzofuran is unique due to the presence of both the hydroxypropyl and methoxy groups, which enhance its chemical reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(7-methoxy-1-benzofuran-5-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-11-8-9(3-2-5-13)7-10-4-6-15-12(10)11/h4,6-8,13H,2-3,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSYYGYNHFDMLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)CCCO)C=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659519 |
Source
|
Record name | 3-(7-Methoxy-1-benzofuran-5-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118930-92-0 |
Source
|
Record name | 3-(7-Methoxy-1-benzofuran-5-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the natural sources of 5-(3-Hydroxypropyl)-7-methoxybenzofuran and are there any synthetic routes to produce it?
A1: this compound has been identified in the seeds of Styrax officinalis L. []. Additionally, it is found in Taxodium ascendens, commonly known as pond cypress [], and in the rhizome of Polygonum cuspidatum, also known as Japanese knotweed []. Synthetically, this compound and its derivatives can be produced from 2-allyloxy-3-methoxybenzaldehyde through a series of reactions, including hydroboration and oxidation [].
Q2: Has this compound been isolated as a single compound or as part of a glycoside?
A2: Research indicates that this compound can exist both as a free benzofuran and as part of a glycoside. For instance, it is found as a glycoside in the seeds of Styrax officinalis L., where acid hydrolysis releases the aglycone, this compound, alongside egonol []. In contrast, it is found in its free form in Taxodium ascendens [].
Q3: Are there any known derivatives of this compound found in natural sources?
A3: Yes, 2,3-dihydro-2-(4′-O-β-D-glucopyranosyl-3′-methoxy-phenyl)-3-hydroxymethyl-5-(3-hydroxypropyl)-7-methoxybenzofuran, a glycosylated derivative of this compound, has been isolated from both Polygonum cuspidatum and the leaves of Crataegus pinnatifida Bge [, ]. This highlights the presence of naturally occurring structural variations of this benzofuran derivative.
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